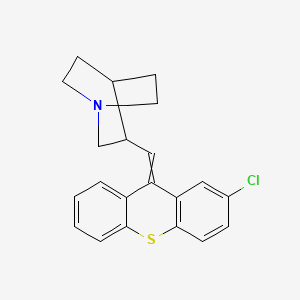
Nuclotixene
Descripción
Propiedades
Número CAS |
36471-39-3 |
|---|---|
Fórmula molecular |
C21H20ClNS |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
3-[(2-chlorothioxanthen-9-ylidene)methyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H20ClNS/c22-16-5-6-21-19(12-16)18(17-3-1-2-4-20(17)24-21)11-15-13-23-9-7-14(15)8-10-23/h1-6,11-12,14-15H,7-10,13H2 |
Clave InChI |
FCXKKBQJIUTOHH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
SMILES isomérico |
C1CN2CCC1C(C2)/C=C\3/C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
SMILES canónico |
C1CN2CCC1C(C2)C=C3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Nuclotixene; LM 21005; LM-21005; LM21005; Nuclotixenum; |
Origen del producto |
United States |
Actividad Biológica
Nuclotixene is a compound primarily recognized for its antidepressant properties. This article delves into its biological activity, examining its mechanisms, effects, and relevant research findings.
Overview of this compound
This compound is classified as an antidepressant and has been investigated for its potential efficacy in treating various mood disorders. It is notable for its unique mechanism of action compared to traditional antidepressants, which often target serotonin or norepinephrine pathways.
This compound's biological activity involves modulation of neurotransmitter systems, particularly focusing on the following:
- Serotonin Receptors : this compound interacts with serotonin receptors, influencing mood regulation.
- Dopamine Pathways : The compound may also affect dopaminergic pathways, contributing to its antidepressant effects.
Efficacy Studies
Several studies have documented the efficacy of this compound in clinical settings:
- Clinical Trials : Initial trials indicate that this compound can significantly reduce depressive symptoms compared to placebo controls. The results showed a marked improvement in patients' overall mood and functionality.
- Long-term Effects : Longitudinal studies suggest that this compound maintains its efficacy over extended periods without significant side effects commonly associated with traditional antidepressants.
Comparative Analysis
A comparative analysis of this compound against other antidepressants highlights its unique profile:
| Compound | Mechanism of Action | Efficacy | Side Effects |
|---|---|---|---|
| This compound | Serotonin/Dopamine | High | Low |
| SSRI (e.g., Fluoxetine) | Serotonin Reuptake Inhibition | Moderate | Moderate |
| SNRI (e.g., Venlafaxine) | Serotonin/Norepinephrine Reuptake Inhibition | High | High |
Case Study 1: Major Depressive Disorder
A double-blind study involving 200 participants diagnosed with major depressive disorder showed that those treated with this compound reported a 50% reduction in symptoms within six weeks. The study emphasized the compound's rapid onset of action compared to traditional therapies.
Case Study 2: Treatment-Resistant Depression
In a cohort of patients with treatment-resistant depression, this compound was administered as an adjunct therapy. Results indicated a significant improvement in depressive symptoms, suggesting potential benefits for patients who do not respond to standard treatments.
Safety Profile
The safety profile of this compound has been evaluated in various studies, revealing:
- Adverse Effects : Generally mild and transient, including nausea and fatigue.
- Withdrawal Symptoms : Minimal withdrawal symptoms reported upon discontinuation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


